molecular formula C11H11F3N2O4 B14483726 4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid CAS No. 65783-36-0

4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid

Katalognummer: B14483726
CAS-Nummer: 65783-36-0
Molekulargewicht: 292.21 g/mol
InChI-Schlüssel: VUGNJGOVVNLHIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid is an organic compound with the molecular formula C11H11F3N2O4 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an anilino group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid typically involves the nitration of 2-(trifluoromethyl)aniline followed by a coupling reaction with butanoic acid. The nitration process requires the use of concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7).

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Nitroso derivatives: Formed by the oxidation of the nitro group.

    Substituted derivatives: Formed by nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the butanoic acid moiety.

    4-Amino-3-nitrobenzotrifluoride: Contains similar functional groups but differs in the position of the nitro group.

    α,α,α-Trifluoro-2-nitro-p-toluidine: Similar structure with variations in the aromatic ring substitution pattern.

Uniqueness

4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid is unique due to the combination of its functional groups and the butanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

65783-36-0

Molekularformel

C11H11F3N2O4

Molekulargewicht

292.21 g/mol

IUPAC-Name

4-[4-nitro-2-(trifluoromethyl)anilino]butanoic acid

InChI

InChI=1S/C11H11F3N2O4/c12-11(13,14)8-6-7(16(19)20)3-4-9(8)15-5-1-2-10(17)18/h3-4,6,15H,1-2,5H2,(H,17,18)

InChI-Schlüssel

VUGNJGOVVNLHIW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.